3-nitro-N-[3-(propanoylamino)phenyl]benzamide
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Overview
Description
3-nitro-N-[3-(propanoylamino)phenyl]benzamide is an organic compound with the molecular formula C16H15N3O4 It is a derivative of benzamide, characterized by the presence of a nitro group and a propanoylamino group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[3-(propanoylamino)phenyl]benzamide typically involves the nitration of N-phenylbenzamide followed by the introduction of the propanoylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the propanoylamino group can be achieved through an acylation reaction using propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[3-(propanoylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Acylation: The propanoylamino group can be further modified through acylation reactions using acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, appropriate solvents like dimethylformamide (DMF).
Acylation: Acyl chlorides, anhydrides, bases like pyridine.
Major Products Formed
Reduction: Formation of 3-amino-N-[3-(propanoylamino)phenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Acylation: Formation of acylated derivatives with different acyl groups.
Scientific Research Applications
3-nitro-N-[3-(propanoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The propanoylamino group may facilitate binding to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: A simpler analog without the nitro and propanoylamino groups.
3-nitro-N-phenylbenzamide: Lacks the propanoylamino group but contains the nitro group.
N-[3-(propanoylamino)phenyl]benzamide: Lacks the nitro group but contains the propanoylamino group.
Uniqueness
3-nitro-N-[3-(propanoylamino)phenyl]benzamide is unique due to the presence of both the nitro and propanoylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-15(20)17-12-6-4-7-13(10-12)18-16(21)11-5-3-8-14(9-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVPXAQZGRRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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